molecular formula C23H28FN7O B1264291 [4-[[5-fluoro-4-(2-methyl-3-propan-2-ylimidazol-4-yl)pyrimidin-2-yl]amino]phenyl]-[3-(methylamino)pyrrolidin-1-yl]methanone

[4-[[5-fluoro-4-(2-methyl-3-propan-2-ylimidazol-4-yl)pyrimidin-2-yl]amino]phenyl]-[3-(methylamino)pyrrolidin-1-yl]methanone

Cat. No.: B1264291
M. Wt: 437.5 g/mol
InChI Key: NTSDIJMNXYJJNG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azd-5597 involves the formation of an imidazole pyrimidine amide structure. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the imidazole and pyrimidine rings, followed by their coupling to form the final amide structure .

Industrial Production Methods

Industrial production methods for Azd-5597 are also proprietary. Typically, such compounds are produced in large-scale reactors under controlled conditions to ensure high purity and yield. The process involves multiple steps of synthesis, purification, and quality control to meet the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Azd-5597 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired modification but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of Azd-5597 with modified functional groups, which can be used for further research and development .

Comparison with Similar Compounds

Biological Activity

The compound 4-[[5-fluoro-4-(2-methyl-3-propan-2-ylimidazol-4-yl)pyrimidin-2-yl]amino]phenyl]-[3-(methylamino)pyrrolidin-1-yl]methanone , also known as 4WE , is a complex organic molecule with significant potential in biological applications, particularly in cancer research and enzyme inhibition. This article reviews its biological activity, including its mechanisms of action, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4WE is C25H32FN7OC_{25}H_{32}FN_7O with a molecular weight of approximately 465.566 g/mol. The structure includes:

  • A benzamide moiety
  • A piperidinyl group
  • A fluorinated pyrimidine-imidazole hybrid

This unique combination of functional groups contributes to its biological activity.

Structural Features

FeatureDescription
Molecular FormulaC25H32FN7OC_{25}H_{32}FN_7O
Molecular Weight465.566 g/mol
Functional GroupsAmine, amide, fluorine
Isomeric SMILESCc1ncc(n1C(C)C)c2c(cnc(n2)Nc3ccc(cc3)C(=O)NCCN4CCCCC4)F

Research indicates that 4WE may interact with key protein targets involved in cellular signaling pathways. Its structural components suggest potential inhibition of mitogen-activated protein kinases (MAPKs) , which play critical roles in regulating cellular responses to growth signals.

Potential Biological Targets

  • Kinases : Preliminary studies suggest that 4WE may inhibit kinase activity, affecting downstream signaling pathways.
  • Enzymes : The compound's functional groups allow for possible nucleophilic substitutions which could modulate enzyme activity.

In Vitro Studies

In vitro assays have demonstrated that 4WE exhibits promising activity against various cancer cell lines. For instance:

  • Cell Proliferation Assays : Studies have shown that treatment with 4WE leads to reduced proliferation in certain cancer cell lines, indicating potential anti-cancer properties.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes linked to cancer progression. For example:

  • CDK2 Inhibition : Similar compounds have shown effectiveness as CDK2 inhibitors, suggesting that 4WE may share this property.

Study on Cancer Cell Lines

A recent study evaluated the effects of 4WE on breast cancer cell lines. The results indicated:

  • IC50 Values : The IC50 values for cell viability were significantly lower in treated cells compared to controls, demonstrating effective inhibition of cell growth.

Comparative Analysis with Similar Compounds

A comparative study highlighted the structural similarities between 4WE and other compounds known for their biological activity:

Compound NameStructural FeaturesUnique Aspects
2-Amino-4-fluoro-5-{(1-methyl-1H-imidazol-2-YL)sulfanyl}-N-(1,3-thiazol-2-YL)benzamideContains thiazole instead of piperidineDifferent heterocycle may alter biological activity
6-(2,4-diamino-6-ethylpyrimidin-5-YL)-4-(3-methoxypropyl)-2,2-dimethylbenzoxazinContains methoxy and ethyl substitutionsAlters solubility and potential interactions

Properties

IUPAC Name

[4-[[5-fluoro-4-(2-methyl-3-propan-2-ylimidazol-4-yl)pyrimidin-2-yl]amino]phenyl]-[3-(methylamino)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN7O/c1-14(2)31-15(3)26-12-20(31)21-19(24)11-27-23(29-21)28-17-7-5-16(6-8-17)22(32)30-10-9-18(13-30)25-4/h5-8,11-12,14,18,25H,9-10,13H2,1-4H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSDIJMNXYJJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4CCC(C4)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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